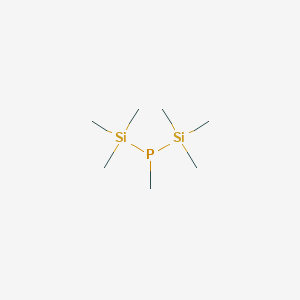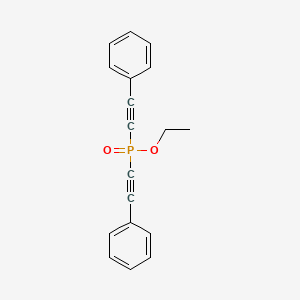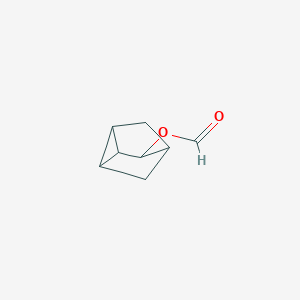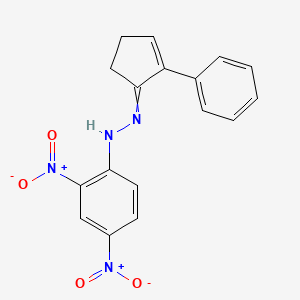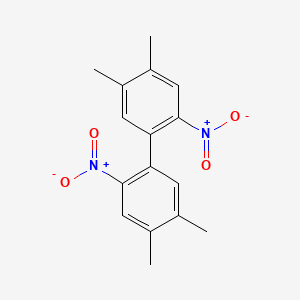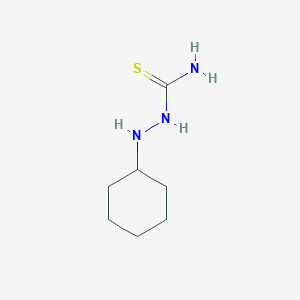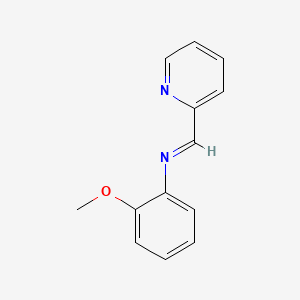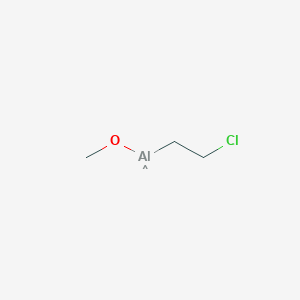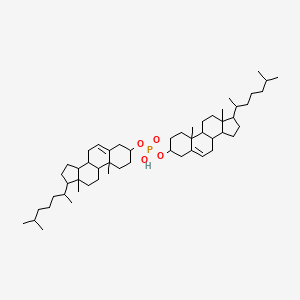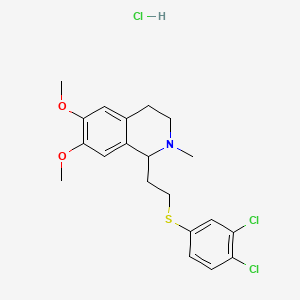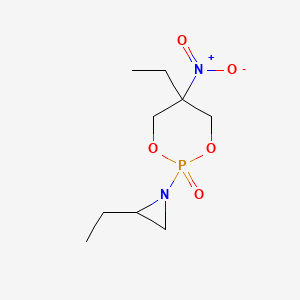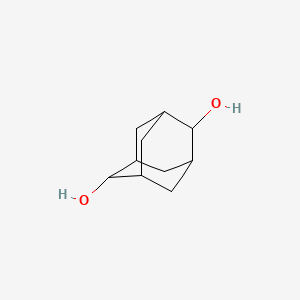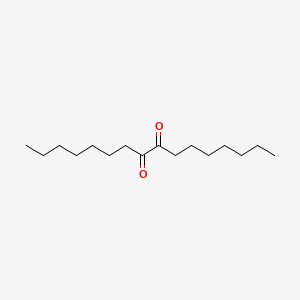
Mercury bromide iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury bromide iodide is a chemical compound that contains mercury, bromine, and iodine It is known for its unique properties and applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
Mercury bromide iodide can be synthesized through the reaction of mercury(II) bromide and mercury(II) iodide. The reaction typically involves mixing aqueous solutions of these two compounds under controlled conditions. The resulting product is then filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the careful handling of mercury compounds and the use of specialized equipment to ensure the purity and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Mercury bromide iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: It can be reduced to elemental mercury under certain conditions.
Substitution: this compound can participate in substitution reactions where bromine or iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as nitric acid can oxidize this compound.
Reducing Agents: Reducing agents like sodium borohydride can reduce the compound to elemental mercury.
Substitution Reactions: Halogen exchange reactions can be carried out using halide salts under controlled conditions.
Major Products Formed
The major products formed from these reactions include various mercury halides, elemental mercury, and other mercury-containing compounds depending on the specific reaction conditions.
Scientific Research Applications
Mercury bromide iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving mercury compounds.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments.
Industry: this compound is used in the development of sensors and other industrial applications due to its unique properties.
Mechanism of Action
The mechanism of action of mercury bromide iodide involves its interaction with molecular targets and pathways in various systems. In biological systems, it can interact with proteins and enzymes, affecting their function. The compound’s effects are mediated through its ability to form complexes with biological molecules, leading to changes in their activity and stability.
Comparison with Similar Compounds
Mercury bromide iodide can be compared with other similar compounds such as:
Mercury(II) bromide: Similar in composition but lacks the iodine component.
Mercury(II) iodide: Contains iodine but not bromine.
Mercury(II) chloride: Another mercury halide with different properties and applications.
Uniqueness
This compound is unique due to its combination of bromine and iodine, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other mercury halides may not be suitable.
Conclusion
This compound is a compound with diverse applications and interesting chemical properties. Its synthesis, reactions, and potential uses make it a valuable subject of study in various scientific fields. Understanding its behavior and interactions can lead to new discoveries and advancements in chemistry, biology, medicine, and industry.
Properties
CAS No. |
13444-76-3 |
|---|---|
Molecular Formula |
BrHgI |
Molecular Weight |
407.40 g/mol |
IUPAC Name |
bromo(iodo)mercury |
InChI |
InChI=1S/BrH.Hg.HI/h1H;;1H/q;+2;/p-2 |
InChI Key |
WWWSJCXNNVUYBN-UHFFFAOYSA-L |
Canonical SMILES |
Br[Hg]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


